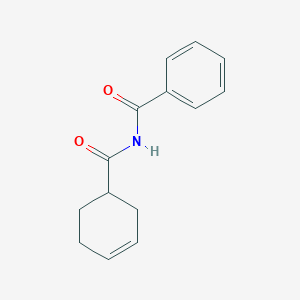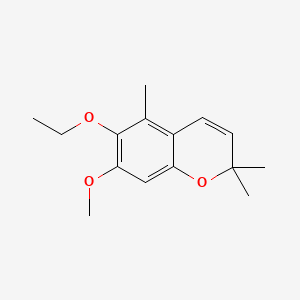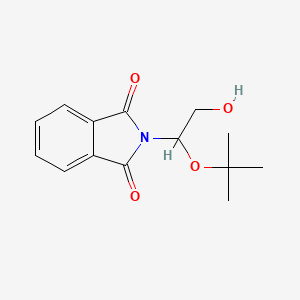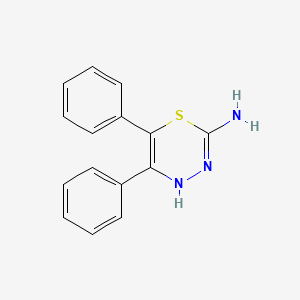![molecular formula C9H15NOSi B14306620 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one CAS No. 116059-99-5](/img/structure/B14306620.png)
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like benzene or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the pyridinone ring.
科学研究应用
1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one exerts its effects is primarily through its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
- 1-(Trimethylsilyl)-2-pyrrolidinone
- 1-methylpyridin-2(1H)-one
- 2-(Trimethylsilyl)pyridine
Comparison: 1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-(Trimethylsilyl)-2-pyrrolidinone, it has a different ring structure, leading to variations in reactivity and applications.
属性
CAS 编号 |
116059-99-5 |
|---|---|
分子式 |
C9H15NOSi |
分子量 |
181.31 g/mol |
IUPAC 名称 |
1-(trimethylsilylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)8-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChI 键 |
PDLHNLAHUWFENE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CN1C=CC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)

![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
